Lorazepam glucuronide

Enzymatic hydrolysis β-Glucuronidase Benzodiazepine conjugates

Procure certified Lorazepam glucuronide (32781-79-6) to eliminate quantitative bias in forensic and clinical LC-MS/MS workflows. This primary inactive O-glucuronide metabolite accounts for ~75% of excreted lorazepam dose. Its β-glucuronidase hydrolysis rate is 1.5× to 3.9× higher than oxazepam- or temazepam-glucuronide; substituting an inappropriate surrogate introduces unacceptable recovery error. Use this authentic reference standard to prepare accurate calibrators and controls for enzymatic hydrolysis-based indirect assays, enantioselective UGT drug-drug interaction studies, and renal impairment pharmacokinetic modeling.

Molecular Formula C21H18Cl2N2O8
Molecular Weight 497.3 g/mol
CAS No. 32781-79-6
Cat. No. B1675127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorazepam glucuronide
CAS32781-79-6
SynonymsLorazepam glucuronide; 
Molecular FormulaC21H18Cl2N2O8
Molecular Weight497.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl
InChIInChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1
InChIKeyIWOJSSFCRQKNKN-IFBJMGMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lorazepam Glucuronide (CAS 32781-79-6): Reference Standard and Primary Metabolite for Analytical Toxicology


Lorazepam glucuronide (CAS 32781-79-6) is the primary inactive O-glucuronide conjugate metabolite of the benzodiazepine lorazepam, formed via UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism [1]. It serves as the major circulating and urinary elimination product in humans, accounting for approximately 75% of an administered lorazepam dose [2]. As a certified reference material, it is essential for accurate quantification in clinical toxicology, forensic analysis, and pharmacokinetic studies .

Why Lorazepam Glucuronide Cannot Be Replaced by Lorazepam or Other Benzodiazepine Glucuronides in Analytical Workflows


Lorazepam glucuronide exhibits distinct analytical behavior and enzymatic reactivity compared to both its parent drug lorazepam and other benzodiazepine glucuronides such as oxazepam-glucuronide and temazepam-glucuronide. The parent drug lorazepam requires separate extraction and detection parameters due to different physicochemical properties (e.g., pKa, lipophilicity) [1], while the glucuronide conjugates differ in their susceptibility to β-glucuronidase hydrolysis, a critical step in indirect quantification methods [2]. Substituting with a different benzodiazepine glucuronide or using only the parent drug as a reference will introduce significant quantitative bias in LC-MS/MS and immunoassay workflows, compromising data integrity in clinical and forensic applications.

Quantitative Differentiation of Lorazepam Glucuronide: Head-to-Head Performance Data Against Key Comparators


Lorazepam Glucuronide Exhibits 1.5× and 3.9× Higher β-Glucuronidase Turnover Rate Than Oxazepam- and Temazepam-Glucuronide, Respectively

In a direct comparative study under identical conditions (50 mM phosphate buffer, pH 6.4), lorazepam-glucuronide demonstrated a turnover rate (kcat) of 3.7 s⁻¹, which is 1.5× faster than oxazepam-glucuronide (2.4 s⁻¹) and 3.9× faster than temazepam-glucuronide (0.94 s⁻¹) [1]. The associated Michaelis constants (Km) were ~100 µM, 60 µM, and 34 µM, respectively, indicating that lorazepam-glucuronide is the most rapidly hydrolyzed substrate among these three clinically relevant benzodiazepine glucuronides.

Enzymatic hydrolysis β-Glucuronidase Benzodiazepine conjugates Immunoassay

Lorazepam Glucuronide Displays Lower Plasma Protein Binding (39.5%) Than Lorazepam (~85%), Enabling Different Hemofiltration Clearance

In critically ill patients undergoing continuous venovenous hemofiltration (CVVH), the degree of plasma protein binding for lorazepam glucuronide was measured at 39.5% [1], in stark contrast to the parent drug lorazepam, which is approximately 85% bound to plasma proteins [2]. This differential binding translates into a sieving coefficient of 0.48 ± 0.07 for the glucuronide, resulting in significant removal by CVVH, whereas neither lorazepam nor midazolam are removed efficiently by the same procedure [1].

Plasma protein binding Hemofiltration Pharmacokinetics CVVH

Lorazepam Glucuronide Accounts for 74.5% of Urinary Excretion vs. <0.5% for Unchanged Lorazepam

Following oral administration of ¹⁴C-lorazepam, 74.5% of the total dose was excreted in urine as lorazepam glucuronide over 5 days, while less than 0.5% was recovered as unchanged lorazepam [1]. In a separate study using intramuscular administration, 47.6% of the dose was recovered in urine as the glucuronide within 24 hours, again with <0.5% as parent drug [2].

Urinary excretion Metabolism Elimination Phase II conjugation

R- and S-Lorazepam Glucuronidation Exhibits Enantioselective Kinetics with Km Values of 29 µM and 36 µM, Respectively

Using human liver microsomes (HLMs), the glucuronidation of R- and S-lorazepam enantiomers showed distinct kinetic parameters: mean Km values were 29 ± 8.9 µM for R-lorazepam and 36 ± 10 µM for S-lorazepam; Vmax values were 7.4 ± 1.9 and 10 ± 3.8 pmol/min·mg protein, respectively [1]. Furthermore, both enantiomers are glucuronidated by UGT2B4, 2B7, and 2B15, but R-lorazepam is additionally metabolized by the extrahepatic enzymes UGT1A7 and 1A10 [1].

Enantioselective metabolism UGT enzymes Human liver microsomes Chiral pharmacokinetics

Lorazepam Glucuronide Plasma Half-Life (~18 hr) Exceeds That of Lorazepam (~12 hr)

In humans, the mean plasma elimination half-life of unconjugated lorazepam is approximately 12 hours, whereas the major metabolite lorazepam glucuronide exhibits a longer half-life of about 18 hours [1]. This longer residence time of the glucuronide in plasma, combined with its accumulation in renal impairment [2], makes it a critical analyte for therapeutic drug monitoring.

Elimination half-life Pharmacokinetics Metabolite accumulation Renal impairment

Optimal Procurement and Application Scenarios for Lorazepam Glucuronide Based on Verified Differentiation Data


Calibration and Quality Control in LC-MS/MS and GC-MS Methods for Clinical and Forensic Urinalysis

Given that lorazepam glucuronide constitutes ~75% of the excreted dose in urine and exhibits a β-glucuronidase turnover rate 1.5× to 3.9× higher than oxazepam- and temazepam-glucuronides [1], this certified reference material is indispensable for preparing accurate calibrators and controls in enzymatic hydrolysis-based indirect assays. Its use ensures that hydrolysis efficiency and recovery calculations are based on the actual metabolite present, not an inappropriate surrogate .

Pharmacokinetic Studies in Special Populations (Renal Impairment, CVVH, Pregnancy)

The distinct plasma protein binding (39.5%) and longer half-life (~18 hr) of lorazepam glucuronide relative to the parent drug (~85% binding, ~12 hr half-life) [2] make it a critical analyte for studies involving renal impairment or continuous renal replacement therapy. Researchers investigating drug accumulation, clearance, or transplacental transfer require authentic lorazepam glucuronide to accurately quantify metabolite exposure and avoid erroneous pharmacokinetic modeling [3].

Enantioselective Metabolism and Drug-Drug Interaction Studies

The differential kinetics of R- and S-lorazepam glucuronidation (Km: 29 µM vs. 36 µM; Vmax: 7.4 vs. 10 pmol/min·mg) and the involvement of distinct UGT enzymes (UGT2B4, 2B7, 2B15, and additionally UGT1A7/1A10 for R-lorazepam) [4] necessitate the use of pure lorazepam glucuronide reference material for developing and validating enantioselective LC-MS/MS methods. This is particularly relevant for studies evaluating UGT-mediated drug-drug interactions, where accurate quantification of each enantiomeric glucuronide is required.

Forensic Toxicology and Compliance Monitoring

In forensic urine drug testing, the near-absence of unchanged lorazepam (<0.5% of dose) versus the predominant excretion of lorazepam glucuronide (47.6–74.5% of dose) [5] mandates the inclusion of this metabolite in targeted screening panels. Using a certified reference standard ensures that immunoassay and confirmatory LC-MS/MS methods are properly calibrated to detect the primary elimination product, reducing the risk of false-negative results and meeting evidentiary standards for chain-of-custody analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorazepam glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.